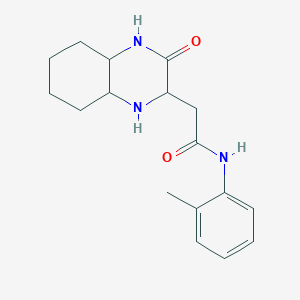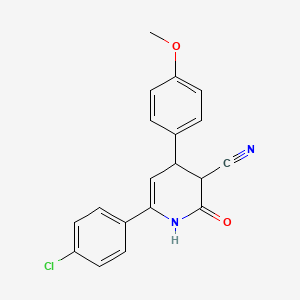![molecular formula C24H25ClN4O3S B11579538 1-(4-chlorophenyl)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}cyclopentanecarboxamide](/img/structure/B11579538.png)
1-(4-chlorophenyl)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-CHLOROPHENYL)-N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}CYCLOPENTANE-1-CARBOXAMIDE is a synthetic organic compound that belongs to the class of sulfonamide derivatives. This compound is known for its potential applications in medicinal chemistry, particularly as an inhibitor of certain enzymes. Its structure comprises a cyclopentane ring attached to a carboxamide group, with additional substituents including a chlorophenyl group and a dimethylpyrimidinylsulfonylphenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROPHENYL)-N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}CYCLOPENTANE-1-CARBOXAMIDE typically involves multiple steps:
Formation of the Cyclopentane Carboxamide Core: The cyclopentane ring is functionalized with a carboxamide group through a reaction with an appropriate amine and carboxylic acid derivative under conditions such as reflux in an organic solvent.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the cyclopentane carboxamide intermediate.
Attachment of the Dimethylpyrimidinylsulfonylphenyl Group: This step involves the sulfonylation of a phenyl group with a dimethylpyrimidinylsulfonyl chloride in the presence of a base, followed by coupling with the chlorophenyl-substituted cyclopentane carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
1-(4-CHLOROPHENYL)-N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}CYCLOPENTANE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorophenyl or pyrimidinyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides in polar solvents.
Major Products Formed
Oxidized Derivatives: Hydroxylated or carboxylated products.
Reduced Derivatives: Aminated or dechlorinated products.
Substituted Derivatives: Various substituted phenyl or pyrimidinyl derivatives.
科学的研究の応用
1-(4-CHLOROPHENYL)-N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}CYCLOPENTANE-1-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of enzymes such as carbonic anhydrase and proteases, which are targets for treating diseases like cancer and bacterial infections.
Biological Research: The compound is used in studies to understand enzyme-substrate interactions and the mechanism of enzyme inhibition.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 1-(4-CHLOROPHENYL)-N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}CYCLOPENTANE-1-CARBOXAMIDE involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, blocking the substrate from accessing the catalytic site. This results in the inhibition of the enzyme’s activity, which can lead to therapeutic effects in the treatment of diseases.
類似化合物との比較
Similar Compounds
1-(4-CHLOROPHENYL)-N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}CYCLOHEXANE-1-CARBOXAMIDE: Similar structure with a cyclohexane ring instead of a cyclopentane ring.
1-(4-CHLOROPHENYL)-N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}CYCLOPENTANE-1-CARBOXYLIC ACID: Similar structure with a carboxylic acid group instead of a carboxamide group.
Uniqueness
1-(4-CHLOROPHENYL)-N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}CYCLOPENTANE-1-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential as an enzyme inhibitor. The presence of the chlorophenyl and dimethylpyrimidinylsulfonylphenyl groups contributes to its distinct chemical properties and biological activity.
特性
分子式 |
C24H25ClN4O3S |
|---|---|
分子量 |
485.0 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]cyclopentane-1-carboxamide |
InChI |
InChI=1S/C24H25ClN4O3S/c1-16-15-17(2)27-23(26-16)29-33(31,32)21-11-9-20(10-12-21)28-22(30)24(13-3-4-14-24)18-5-7-19(25)8-6-18/h5-12,15H,3-4,13-14H2,1-2H3,(H,28,30)(H,26,27,29) |
InChIキー |
FEJOIKIGZILTCY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-[1-(4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11579455.png)
![2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-(3-bromophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11579463.png)
![N-(2,4-dimethoxybenzyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B11579475.png)

![(2E)-2-cyano-N-cyclohexyl-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11579486.png)
![{4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl diethyldithiocarbamate](/img/structure/B11579500.png)
methanethione](/img/structure/B11579501.png)


![(3E)-3-({1-[2-(azepan-1-yl)-2-oxoethyl]-5-bromo-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11579516.png)
![N-(2-methylpropyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11579520.png)
![(5Z)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11579525.png)
![6-({4-methoxy-6-[(2-methylpropyl)amino]-1,3,5-triazin-2-yl}oxy)-2-methylpyridazin-3(2H)-one](/img/structure/B11579531.png)
![(5Z)-5-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11579537.png)
